molecular formula C24H22Cl2N4OS B2841108 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 433701-74-7

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2841108
CAS No.: 433701-74-7
M. Wt: 485.43
InChI Key: PJVVJLGIXGGEIM-UHFFFAOYSA-N
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Description

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H22Cl2N4OS and its molecular weight is 485.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including mood, reward, and motor control.

Mode of Action

The compound acts as a ligand , binding selectively to the D4 dopamine receptor . This binding can influence the receptor’s activity, potentially altering the transmission of dopamine signals within the brain.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with the D4 dopamine receptor and the subsequent biochemical pathways it influences. Given its selective binding to the D4 receptor , it could potentially influence behaviors and physiological functions associated with this receptor, such as mood and motor control.

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N4OS/c25-18-3-1-17(2-4-18)21-15-32-24-22(21)23(27-16-28-24)30-11-9-29(10-12-30)13-14-31-20-7-5-19(26)6-8-20/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVJLGIXGGEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.